![molecular formula C19H22N2O2S B5608307 N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5608307.png)
N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide often involves condensation reactions and cyclization steps. For example, a compound with antiproliferative activity was synthesized through the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). This process highlights the complexity and the multi-step nature of synthesizing such compounds, involving various reagents and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by crystallography and spectroscopic techniques. The crystal structure provides insights into the arrangement of atoms, bonding patterns, and overall geometry of the molecule. For instance, a related compound exhibited a monoclinic system with specific spatial arrangements, illustrating the detailed geometric configuration necessary for its biological activity (Lu et al., 2020). Density Functional Theory (DFT) and Hirshfeld surface analysis are also employed to compare theoretical and experimental data, further elucidating the molecule's structure and potential interaction sites.
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds can be understood through their participation in various chemical reactions. These reactions include transamination, cyclization, and cross-recyclization, leading to the formation of different products with potential biological activities. For example, the transamination of cyanothioacetamide with morpholine resulted in compounds with specific structural features, indicating the versatility and reactivity of these molecules (Dyachenko et al., 2012).
properties
IUPAC Name |
N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(20-16-4-5-16)18-7-6-17(24-18)15-3-1-2-14(12-15)13-21-8-10-23-11-9-21/h1-3,6-7,12,16H,4-5,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKABLPXSTFGKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC(=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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